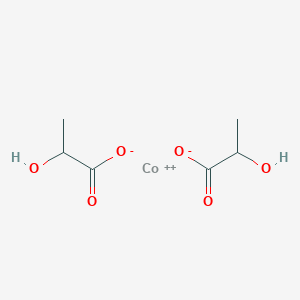
コバルトジラクト酸
説明
Synthesis Analysis
The synthesis of cobalt complexes can be achieved through various methods, including hydrothermal synthesis and coordination with different ligands. For instance, a layered cobalt succinate was prepared under hydrothermal conditions from a mixture of Co(II) chloride hexahydrate, succinic acid, potassium hydroxide, and water at 180 °C . Another synthesis method reported the formation of a Cobalt(II) compound with cinoxacinate ions, which was crystallized in the trigonal system . These methods highlight the versatility of cobalt chemistry and the ability to tailor the synthesis conditions to obtain specific cobalt complexes.
Molecular Structure Analysis
The molecular structures of cobalt complexes are determined using techniques such as single-crystal X-ray diffraction. The layered cobalt succinate mentioned in paper presents a structure with metal oxide layers and 14-membered ring windows. The cobalt atoms are linked within each layer by succinate anions. In another example, the cobalt(II) ion in the cinoxacinate complex is bonded to six oxygen atoms in a slightly distorted octahedral environment . These studies demonstrate the complex and varied nature of cobalt coordination environments.
Chemical Reactions Analysis
Cobalt complexes are known to participate in various chemical reactions, including catalytic processes. For example, well-defined cobalt complexes serve as homogeneous catalysts for the production of polycarbonates and cyclic carbonates from the coupling of carbon dioxide and epoxides . Additionally, cobalt(II) clathrochelates have been shown to catalyze the production of hydrogen from H+ ions, with the efficiency of this process being enhanced by immobilization on a gold surface . These reactions underscore the importance of cobalt complexes in catalysis and their potential applications in sustainable chemistry.
Physical and Chemical Properties Analysis
科学的研究の応用
生物系における抗菌剤
コバルト化合物には、コバルトジラクト酸が含まれており、その抗菌特性について広く研究されています。 それらは、特にグラム陰性菌など、さまざまなタイプの細菌と戦うことに有望な結果を示しています .
生体適合性磁性流体
コバルトジラクト酸は、生体適合性磁性流体の作成に使用されてきました。 これらの流体は、医療画像や薬物送達など、幅広い用途があります .
ハイブリッドスーパーキャパシタ
コバルトジラクト酸は、ハイブリッドスーパーキャパシタの製造に使用されます。 これらのデバイスは、高いエネルギー貯蔵容量を持ち、さまざまな電子デバイスで使用できます .
4. 磁気共鳴画像法(MRI)および制御された薬物送達 コバルトジラクト酸は、MRI分野で画像処理を強化するために使用されてきました。 さらに、それは制御された薬物送達システムで使用されており、薬物投与への標的アプローチを提供しています .
ナノ構造コバルトガスセンサー
コバルトジラクト酸は、ナノ構造コバルトガスセンサーの製造に使用されます。 これらのセンサーは、高い感度を持ち、さまざまな業界でガス検出に使用されています .
マイクロ波吸収塗料
コバルトジラクト酸は、マイクロ波吸収塗料の製造に使用されます。 これらの塗料は、航空宇宙や防衛など、さまざまな業界で使用されています .
反応における触媒活性
コバルトジラクト酸は、さまざまな化学反応において触媒活性を持っていることがわかっています。 これは、化学および産業製造の分野で価値があります .
電気化学的用途のための活性部位
コバルトジラクト酸は、さまざまな反応の活性部位として機能する電気化学的用途で使用されます。 これは、エネルギー貯蔵と変換に用途があります .
作用機序
Target of Action
Cobalt dilactate, also known as cobalt lactate, is a chemical compound that primarily targets the cobalt ion . Cobalt ions are known to form stable complexes with cyanide, which is a mechanism utilized by certain cobalt-based compounds . Cobalt ions are also involved in the formation of cobalamin, a unique metal complex coenzyme .
Mode of Action
Cobalt dilactate interacts with its targets by forming stable complexes. For example, one mole of cobalt can bind to six moles of cyanide, creating less toxic cobalt cyanides which can be excreted in the urine . This interaction results in the detoxification of cyanide, making cobalt-based compounds potential antidotes for cyanide poisoning .
Biochemical Pathways
Cobalt dilactate affects the biochemical pathways involved in the synthesis of cobalamin. Cobalamin is synthesized by two pathways: aerobic and anaerobic, each requiring up to 30 enzymes . Within these pathways, a cobaltochelatase catalyzes the insertion of the cobalt ion into the tetrapyrrole . Cobalt dilactate, therefore, plays a crucial role in the biosynthesis of cobalamin, which represents one of the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It is known that cobalt ions are soluble in water , which may influence their bioavailability and distribution in the body. More research is needed to fully understand the ADME properties of cobalt dilactate .
Result of Action
The molecular and cellular effects of cobalt dilactate’s action are largely dependent on its role in the formation of cobalamin and the detoxification of cyanide. Cobalamin plays an essential role as an electron transfer mediator in reductive dechlorination of chlorinated organics . On the other hand, the formation of less toxic cobalt cyanides helps in the detoxification of cyanide .
Action Environment
The action, efficacy, and stability of cobalt dilactate can be influenced by various environmental factors. For instance, cobalt-based catalysts have been found to show different activities in acidic environments . Moreover, the presence of other substances, such as cyanide, can also affect the action of cobalt dilactate .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cobalt dilactate plays a significant role in biochemical reactions, primarily due to the presence of cobalt. Cobalt is an essential element for humans and other animals, but high doses can be harmful to human health . It is present in some foods such as green vegetables, various spices, meat, milk products, seafood, and eggs, and in drinking water . Cobalt is an integral component of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation .
Cellular Effects
Cobalt dilactate can have varying effects on different types of cells. For instance, cobalt exposure at levels as low as 0.5 and 1 mM visibly inhibits growth in Escherichia coli . Furthermore, cobalt and nickel exposure leads to DNA double-strand breaks, decelerating replication fork progression .
Molecular Mechanism
Cobalt dilactate exerts its effects at the molecular level through various mechanisms. For instance, cobalt-mediated radical polymerization involves a catalytic chain transfer mechanism where cobalt(III) hydride species facilitate hydrogen atom transfer to olefins (Co-MHAT) . This process is widely employed in Markovnikov-selective hydrofunctionalization reactions of unsaturated small molecules .
Dosage Effects in Animal Models
The effects of cobalt dilactate can vary with different dosages in animal models. For instance, a study showed that consumption of cobalt at low doses could play a vital role in the control of ulcerative colitis, while higher doses can contribute to exacerbation of intestinal inflammation .
Metabolic Pathways
Cobalt dilactate is involved in several metabolic pathways. Cobalamin acts as the cofactor for two enzymes, i.e., methylmalonyl-CoA mutase and methionine synthase, in humans . Both enzymes are important for health .
Transport and Distribution
Cobalt dilactate is transported and distributed within cells and tissues through various mechanisms. Cobalt transporters in prokaryotes are responsible for transporting the transition metal ion across cell membranes to provide it for synthesis of coenzyme B12 and for incorporation into cobalt-containing enzymes .
Subcellular Localization
Cobalt, the central element in cobalt dilactate, is known to be an integral part of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation . This suggests that cobalt dilactate may be localized in the areas of the cell where these enzymes are active.
特性
IUPAC Name |
cobalt(2+);2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKOWSPRKCWBV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CoO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936286 | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16039-54-6 | |
| Record name | Cobalt lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt dilactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
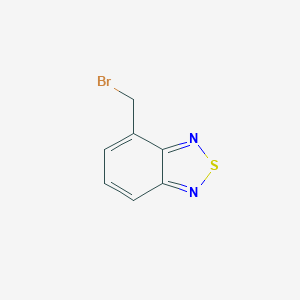
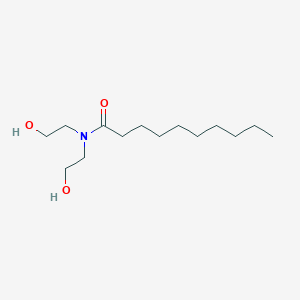
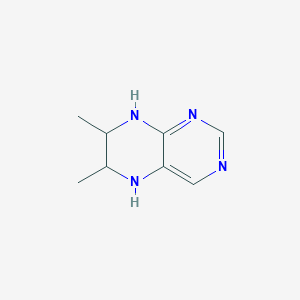
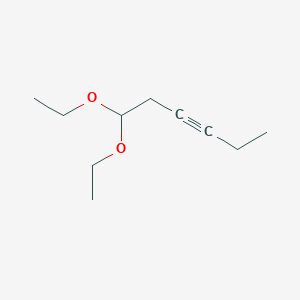
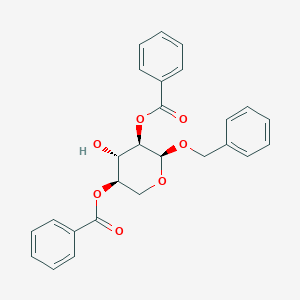
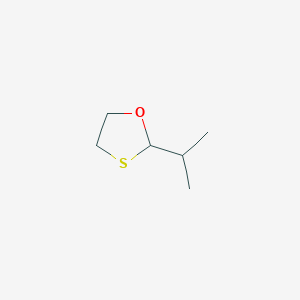
![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

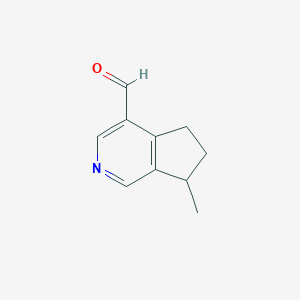
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

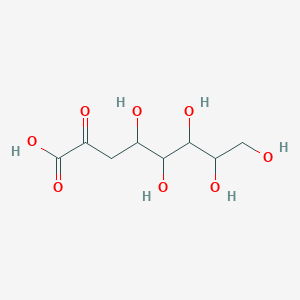
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)